

# N-acetylaminoethylphosphonate molecular weight and formula

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## Compound of Interest

Compound Name: N-  
ACETYLAMINOMETHYLPHOSP  
HONATE

Cat. No.: B116943

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## An In-depth Technical Guide to N-acetylaminoethylphosphonate

This technical guide provides a comprehensive overview of the physicochemical properties of **N-acetylaminoethylphosphonate**, along with detailed experimental protocols for assessing its potential as a urease and protein kinase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

## Physicochemical Properties

**N-acetylaminoethylphosphonate**, also known as (acetamidomethyl)phosphonic acid, is a phosphonic acid derivative.<sup>[1][2]</sup> It is structurally related to (aminomethyl)phosphonic acid, with an acetyl group attached to the amino group.<sup>[1][2]</sup> This compound is of interest in biochemical research due to its potential inhibitory properties against enzymes such as ureases and protein kinases.<sup>[1]</sup>

Table 1: Physicochemical Data for **N-acetylaminoethylphosphonate**

Property	Value	Source
Molecular Formula	C3H8NO4P	[2][3][4]
Molecular Weight	153.07 g/mol	[2][4]
Monoisotopic Mass	153.01909473 Da	[2][3]
CAS Number	57637-97-5	[1][3]
IUPAC Name	acetamidomethylphosphonic acid	[2]
Canonical SMILES	<chem>CC(=O)NCP(=O)(O)O</chem>	[2][3]
Hydrogen Bond Donors	3	[3]
Hydrogen Bond Acceptors	4	[3]
Rotatable Bond Count	2	[3]
Topological Polar Surface Area	86.6 Å <sup>2</sup>	[2][3]

## Potential Biological Activity

**N-acetylaminomethylphosphonate** has been identified as a potential inhibitor of both ureases and protein kinases.[1] Urease inhibitors are valuable in agriculture to prevent the rapid hydrolysis of urea-based fertilizers, reducing ammonia volatilization and improving nitrogen uptake efficiency by plants.[5] In the biomedical field, urease inhibitors are investigated for their potential to treat infections caused by urease-producing bacteria, such as *Helicobacter pylori*.

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Their dysregulation is implicated in numerous diseases, including cancer, making them important targets for drug development.

## Experimental Protocols

While specific experimental data for **N-acetylaminomethylphosphonate** is not widely published, the following are detailed, standard protocols for assessing the inhibitory activity of a compound like **N-acetylaminomethylphosphonate** against urease and protein kinases.

## Urease Inhibition Assay

This protocol is based on the Berthelot method, which measures the concentration of ammonia produced from the hydrolysis of urea by urease.

Materials:

- Jack bean urease
- Urea solution (e.g., 50 mM in HEPES buffer)
- Phosphate buffer (e.g., 50 mM, pH 7.4)
- **N-acetylaminoethylphosphonate** (test compound)
- Thiourea or Acetohydroxamic acid (positive control)
- Phenol reagent (e.g., 10.0 g/L phenol and 50 mg/L sodium nitroprusside)
- Alkali reagent (e.g., 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite)
- 96-well microplate
- Microplate spectrophotometer

Procedure:

- Prepare serial dilutions of **N-acetylaminoethylphosphonate** in an appropriate solvent (e.g., DMSO).
- In a 96-well plate, add 10  $\mu$ L of the test compound solution to each well. For the positive control, add a known urease inhibitor like thiourea. For the negative control (100% activity), add 10  $\mu$ L of the solvent.
- Add 10  $\mu$ L of jack bean urease solution (e.g., 1 unit/well) to each well.
- Mix and pre-incubate the plate at 37°C for 10 minutes.

- Initiate the enzymatic reaction by adding 20  $\mu\text{L}$  of 50 mM urea solution to each well and continue the incubation at 37°C for 15 minutes.
- To determine the ammonia concentration, add 50  $\mu\text{L}$  of the phenol reagent followed by 50  $\mu\text{L}$  of the alkali reagent to each well.
- Incubate the plate at 37°C for 30 minutes to allow for color development.
- Measure the absorbance at a wavelength of 625 nm using a microplate spectrophotometer.  
[\[1\]](#)
- The percentage of inhibition can be calculated using the following formula: % Inhibition =  $[1 - (\text{Absorbance of test sample} / \text{Absorbance of negative control})] \times 100$

## Protein Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from  $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$  into a substrate.

Materials:

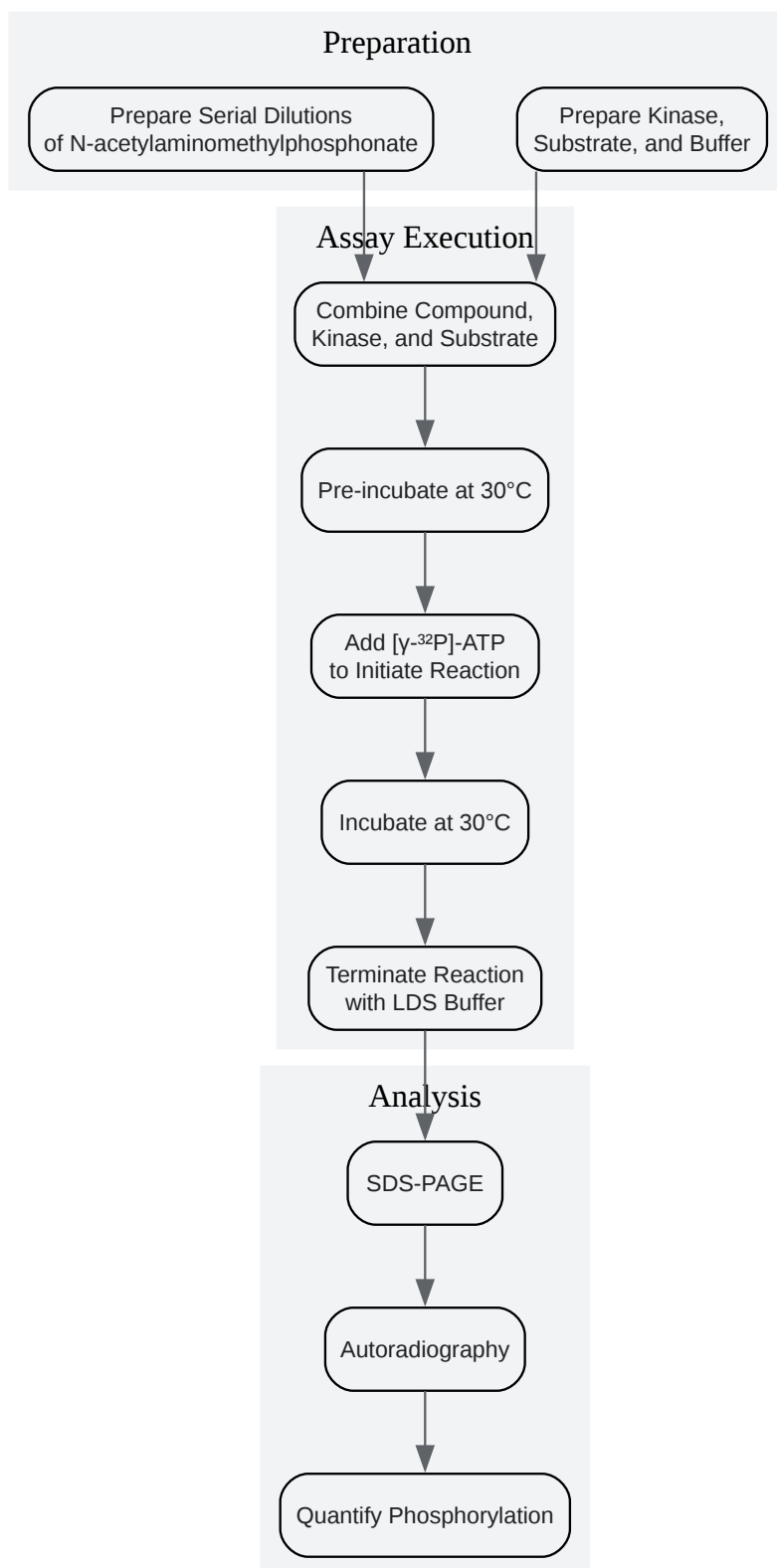
- Purified protein kinase of interest
- Specific substrate peptide or protein for the kinase
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM  $\text{MgCl}_2$ , 0.1 mM EGTA, 0.1%  $\beta$ -mercaptoethanol)
- $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$
- **N-acetylaminoethylphosphonate** (test compound)
- Staurosporine or other known kinase inhibitor (positive control)
- LDS sample buffer
- SDS-PAGE gels
- Phosphorimager or autoradiography film

#### Procedure:

- Prepare serial dilutions of **N-acetylaminoethylphosphonate** in the kinase assay buffer.
- Set up the kinase reaction in a microcentrifuge tube. For a 25  $\mu$ L reaction, combine:
  - 5  $\mu$ L of diluted test compound or control
  - 10  $\mu$ L of a solution containing the protein kinase (e.g., 200 ng) and substrate (e.g., 2  $\mu$ g) in kinase assay buffer.[\[2\]](#)
- Pre-incubate the mixture at 30°C for 10 minutes.
- Initiate the reaction by adding 10  $\mu$ L of [ $\gamma$ - $^{32}$ P]-ATP solution (to a final concentration of 0.1 mM).[\[2\]](#)
- Incubate the reaction at 30°C for 30 minutes.[\[2\]](#)
- Terminate the reaction by adding 7  $\mu$ L of 4x LDS sample buffer.[\[2\]](#)
- Heat the samples at 95°C for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Visualize the total protein by staining with Coomassie Blue.
- Detect the incorporated radioactivity by exposing the dried gel to a phosphorimager screen or autoradiography film.
- Quantify the band corresponding to the phosphorylated substrate to determine the level of kinase inhibition.

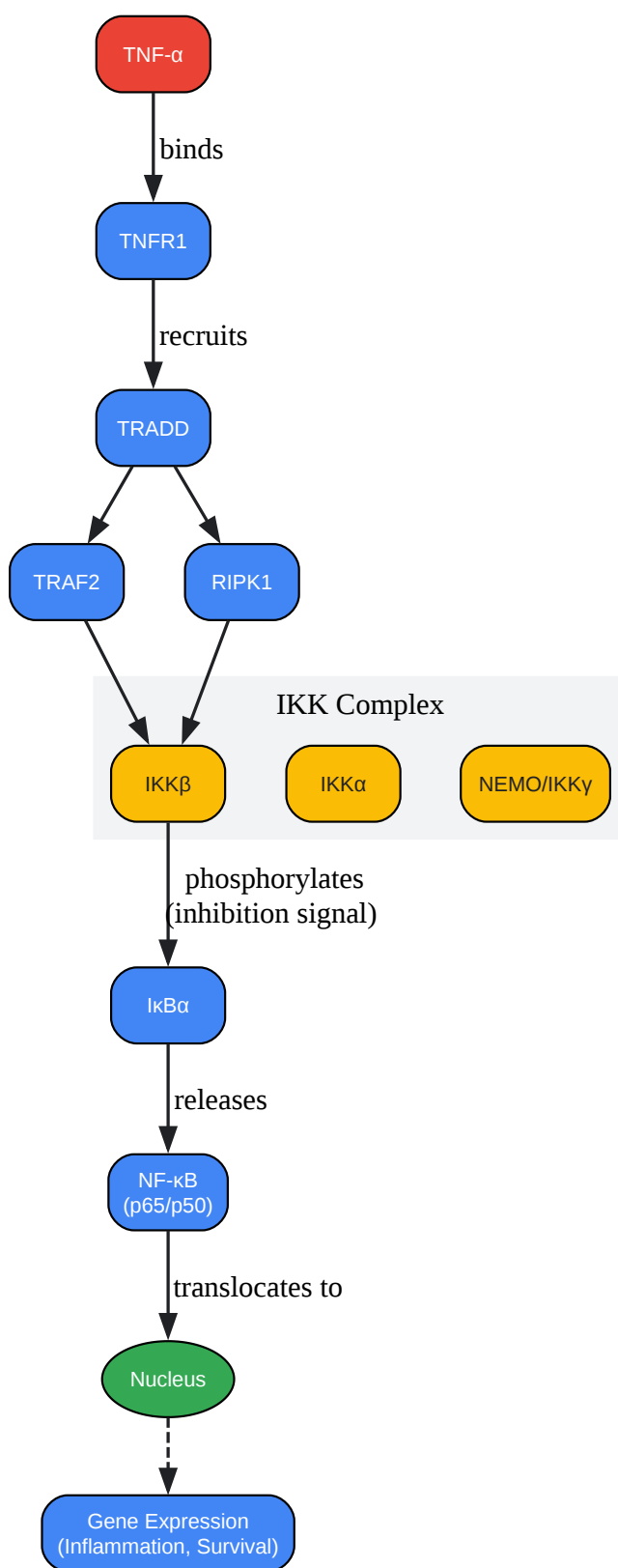
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative experimental workflow for screening kinase inhibitors and a key signaling pathway that is regulated by kinases, which could be a target for compounds like **N-acetylaminoethylphosphonate**.



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Caption: Workflow for a radiometric protein kinase inhibition assay.



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Caption: Simplified TNF-α signaling pathway leading to NF-κB activation.

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